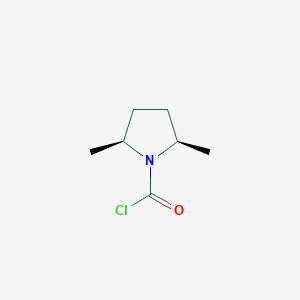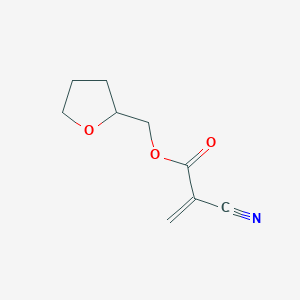![molecular formula C52H44N14Na6O20S6 B14457435 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt CAS No. 68134-04-3](/img/structure/B14457435.png)
1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the vinylenebis(phenylene)imino intermediate, followed by the introduction of sulfonate groups and the triazine ring. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The industrial production process also involves rigorous quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.
Substitution: The sulfonate groups can be substituted with other functional groups, leading to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups enable it to bind to various proteins and enzymes, modulating their activity. This binding can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
類似化合物との比較
Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) can be compared to other sulfonated compounds, such as:
Sodium dodecyl sulfate: A widely used surfactant with similar solubility properties.
Sodium sulfonate: Another sulfonated compound with applications in detergents and industrial processes.
The uniqueness of Hexasodium 2,2’-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-((3-amino-3-oxopropyl)(phenylmethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological activities.
特性
CAS番号 |
68134-04-3 |
|---|---|
分子式 |
C52H44N14Na6O20S6 |
分子量 |
1515.3 g/mol |
IUPAC名 |
hexasodium;2-[[4-[(3-amino-3-oxopropyl)-benzylamino]-6-[4-[2-[4-[[4-[(3-amino-3-oxopropyl)-benzylamino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C52H50N14O20S6.6Na/c53-45(67)21-23-65(29-31-7-3-1-4-8-31)51-61-47(59-49(63-51)57-39-27-37(87(69,70)71)17-19-41(39)89(75,76)77)55-35-15-13-33(43(25-35)91(81,82)83)11-12-34-14-16-36(26-44(34)92(84,85)86)56-48-60-50(58-40-28-38(88(72,73)74)18-20-42(40)90(78,79)80)64-52(62-48)66(24-22-46(54)68)30-32-9-5-2-6-10-32;;;;;;/h1-20,25-28H,21-24,29-30H2,(H2,53,67)(H2,54,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,55,57,59,61,63)(H2,56,58,60,62,64);;;;;;/q;6*+1/p-6 |
InChIキー |
CYUREWDYTMFDFF-UHFFFAOYSA-H |
正規SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)N(CCC(=O)N)CC7=CC=CC=C7)NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


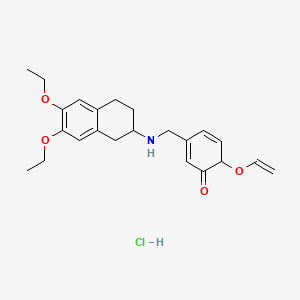

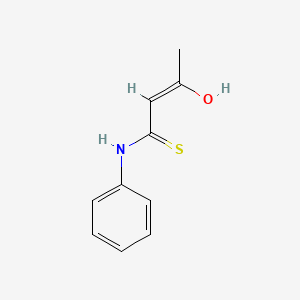

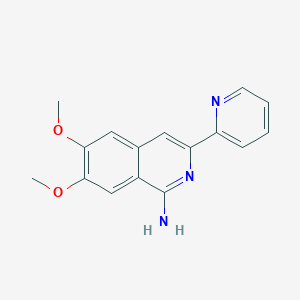
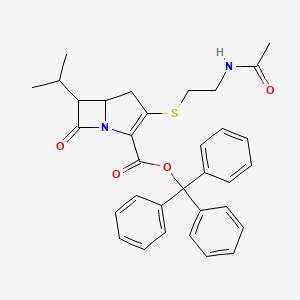

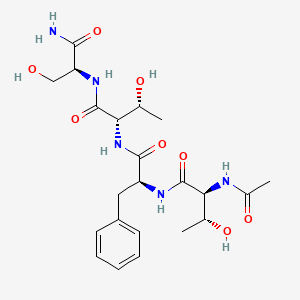
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
